

Health and safety data for 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-2-phenylpyridine

Cat. No.: B1294863

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **5-Methyl-2-phenylpyridine**

Introduction

5-Methyl-2-phenylpyridine (CAS No: 27012-22-2), also known as 6-Phenyl-3-picoline, is a substituted pyridine derivative utilized in various fields of chemical synthesis and research. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of robust safety protocols are paramount for protecting the health and safety of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the health and safety data for **5-Methyl-2-phenylpyridine**, moving beyond mere compliance to instill a culture of safety grounded in scientific principles. The protocols and recommendations herein are designed to be self-validating systems, ensuring a proactive approach to risk mitigation in the laboratory environment.

Section 1: Chemical and Physical Identity

A foundational element of laboratory safety is the accurate identification of a substance and its physical properties. These characteristics often dictate handling, storage, and emergency response procedures.

Property	Value	Source(s)
CAS Number	27012-22-2	[1]
Molecular Formula	C ₁₂ H ₁₁ N	[1] [2]
Molecular Weight	169.22 g/mol	[1] [2]
Synonyms	6-Phenyl-3-picoline, 2-Phenyl-5-methylpyridine	[3] [4]
Appearance	White to Orange to Green powder to crystal	[4] [5]
Melting Point	53-57 °C	[2] [6]
Boiling Point	287.7 °C at 760 mmHg; 166 °C at 16 mmHg	[2] [6] [7] [8]
Density	~1.03 g/cm ³	[2] [7]
Flash Point	121.1 °C	[2] [7]
Physical Form	Solid at room temperature	[5]

Section 2: Hazard Identification and Toxicological Profile

5-Methyl-2-phenylpyridine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are associated with its irritant properties. A detailed toxicological profile is not extensively documented in publicly available literature; therefore, a cautious approach, assuming potential for uncharacterized hazards, is warranted.

Hazard Classification	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2 / 2A	H319: Causes serious eye irritation
Acute Toxicity, Oral (Potential)	Category 4	H302: Harmful if swallowed
Specific Target Organ Toxicity - Single Exposure (Potential)	Category 3 (Respiratory irritation)	H335: May cause respiratory irritation

Sources:[\[1\]](#)[\[3\]](#)[\[5\]](#)

Expert Analysis of Hazards:

- Skin Irritation (H315): As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon direct contact with the skin.[\[1\]](#) The causality lies in the chemical's ability to disrupt the lipid barrier of the epidermis, leading to localized damage. Repeated or prolonged exposure without protective measures can exacerbate this condition.
- Serious Eye Irritation (H319): This is the most significant acute hazard.[\[1\]](#) Direct contact of the solid dust or its solutions with the eyes can lead to substantial pain, redness, and inflammation. The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva. Without immediate and thorough irrigation, the potential for lasting damage exists.
- Potential Oral and Respiratory Hazards (H302, H335): Some suppliers classify this compound as harmful if swallowed and as a respiratory irritant.[\[3\]](#) Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and sore throat.[\[9\]](#) Ingestion may cause gastrointestinal distress. The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure via these routes must be minimized through engineering controls and proper handling techniques.

Section 3: A Risk-Based Safety Paradigm: The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks risk control measures from most to least effective. Applying this to **5-Methyl-2-phenylpyridine** provides a robust system for minimizing exposure.

Ef

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls applied to handling solid chemical irritants.

Section 4: Protocols for Safe Handling and Use

The following protocols are designed as self-validating systems, integrating safety checks and procedural logic to ensure user protection.

Engineering Controls

The primary defense against exposure is to physically separate the researcher from the hazard.

- Primary Handling: All weighing and transfers of **5-Methyl-2-phenylpyridine** solid must be conducted within a certified chemical fume hood or a glovebox to contain dust and prevent inhalation.
- Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent non-laboratory areas, preventing the escape of contaminants.
- Emergency Equipment: A properly functioning safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[\[10\]](#)

Administrative Controls & Standard Work Practices

These procedures are designed to minimize the potential for exposure during routine tasks.

Protocol: Weighing and Transfer of Solid **5-Methyl-2-phenylpyridine**

- Pre-Task Assessment: Before handling, confirm the location of the Safety Data Sheet (SDS) and review emergency procedures. Ensure the fume hood is operational and the work area

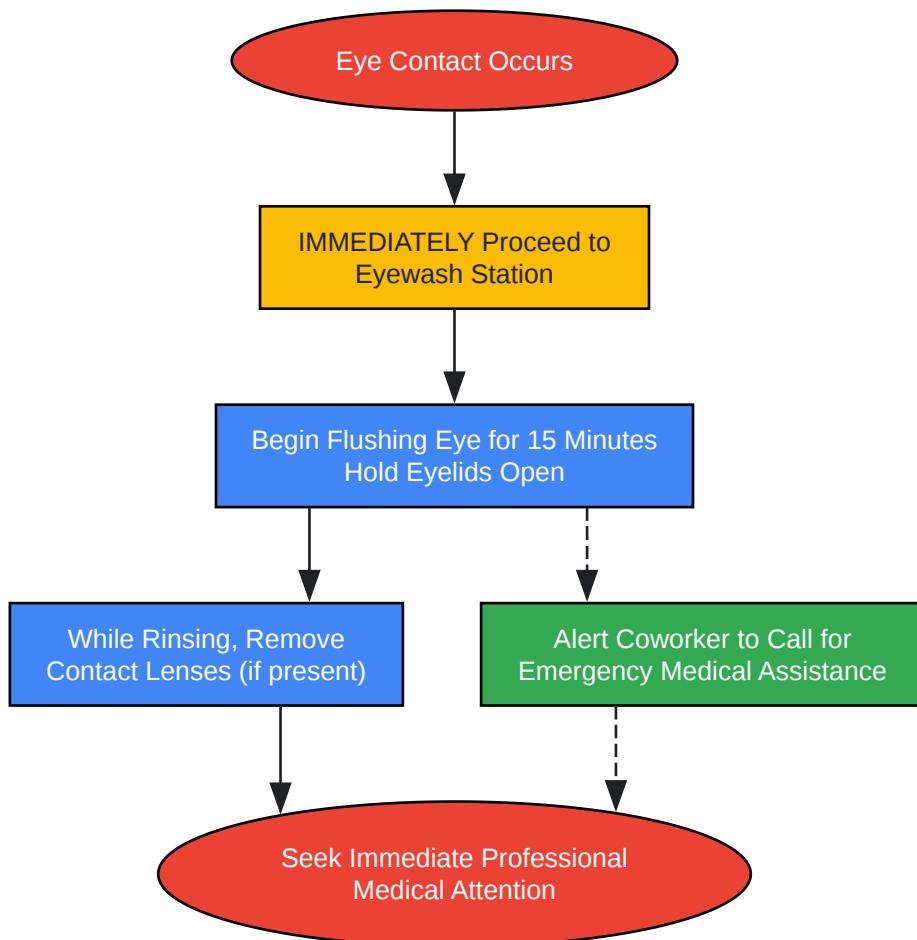
is clean and uncluttered.

- **Don PPE:** At a minimum, don a lab coat, nitrile gloves, and chemical safety goggles conforming to ANSI Z87.1 standards.
- **Containment:** Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain any minor spills.
- **Weighing:** Use an anti-static weigh boat or tare a suitable container directly on the balance inside the hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.
- **Closure:** Immediately and securely close the primary container after dispensing the required amount.
- **Cleanup:** Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and bench liner as solid hazardous waste.
- **Post-Task:** Remove gloves using a technique that avoids skin contact with the exterior and wash hands thoroughly with soap and water.[\[5\]](#)

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide an effective barrier against the specific hazards of the compound.

PPE Item	Specification	Rationale
Eye/Face Protection	Chemical safety goggles (ANSI Z87.1)	Protects against dust and splashes, crucial given the H319 (serious eye irritation) classification. [10]
Skin Protection	Nitrile gloves, lab coat	Prevents direct contact with skin, mitigating the H315 (skin irritation) hazard. [10]
Respiratory Protection	NIOSH-approved respirator (if dust cannot be controlled by ventilation)	Required only if engineering controls fail or during large-scale spill cleanup to prevent respiratory irritation (H335). [11]


Section 5: Storage and Chemical Compatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [\[10\]](#) Some suppliers recommend storage under an inert gas to maintain purity. The storage area should be segregated from incompatible materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[9\]](#)[\[12\]](#) Pyridine derivatives can react vigorously with such materials, potentially leading to a fire or explosion hazard.

Section 6: Emergency Response Protocols

A clear, rehearsed emergency plan is essential. Immediate and correct action can significantly reduce the severity of an exposure.

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for eye exposure.

First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.^[12] Seek immediate medical attention.
- Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.^[5]
- Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.^[12] If the person feels unwell, seek medical attention.
- Ingestion: Rinse the mouth with water. Do NOT induce vomiting.^[12] Seek medical attention.

Accidental Release Measures

For a small laboratory spill:

- Evacuate non-essential personnel and ensure the area is well-ventilated.
- Don appropriate PPE, including respiratory protection if necessary.
- Prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material like sand or vermiculite.[\[10\]](#)
- Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
- Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Fire-Fighting Measures

- Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).
- Specific Hazards: Combustion may produce irritating and toxic fumes, including nitrogen oxides (NO_x) and carbon monoxide (CO).[\[9\]](#)[\[10\]](#)
- Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[\[10\]](#)

Section 7: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

- Procedure: Dispose of **5-Methyl-2-phenylpyridine** and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
- Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Conclusion

5-Methyl-2-phenylpyridine presents manageable hazards, primarily as a skin and serious eye irritant, with potential for respiratory and oral toxicity. A proactive safety culture, built upon the principles of the hierarchy of controls, is the most effective method for mitigating these risks. By understanding the chemical's properties, implementing robust engineering controls, adhering to standardized handling protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-2-phenylpyridine | CAS#:27012-22-2 | Chemsoc [chemsoc.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Methyl-2-phenylpyridine | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- 5. 5-Methyl-2-phenylpyridine, 1G | Labscoop [labscoop.com]
- 6. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 9. ICSC 1772 - 5-ETHYL-2-METHYLPYRIDINE [inchem.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Health and safety data for 5-Methyl-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294863#health-and-safety-data-for-5-methyl-2-phenylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com